molecular formula C22H17F3N2O3S B2500684 2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005302-05-5

2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2500684
CAS No.: 1005302-05-5
M. Wt: 446.44
InChI Key: FVZFZUZUHQAGGY-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005302-05-5) is a synthetic small molecule of significant interest in antibacterial research and medicinal chemistry . This compound features a tetrahydroquinoline core, a scaffold widely recognized for its prevalence in pharmacologically active compounds , which is strategically substituted with a 2,6-difluorobenzamide group and a 4-fluorobenzenesulfonyl moiety. The specific inclusion of fluorine atoms is a critical design element, as fluorination is known in medicinal chemistry to improve metabolic stability and modulate key electronic, steric, and hydrophobic interactions with biological targets . The primary research value of this compound lies in its potential as an inhibitor of the bacterial cell division protein FtsZ, a target for novel antibiotic development . Conformational studies on related 2,6-difluorobenzamide compounds reveal that the fluorine atoms induce a non-planar geometry in the benzamide core. This preferred conformation reduces the energy required for the compound to adopt the bioactive pose within the FtsZ allosteric binding site, thereby enhancing its inhibitory potency compared to non-fluorinated analogues . The proposed mechanism of action involves key hydrophobic interactions between the fluorine atoms and residues such as Val203, Val207, and Asn263 in the FtsZ pocket, alongside critical hydrogen bonds formed by the carboxamide group . This product is supplied with a minimum purity of 90%+ . It is intended for research and laboratory use only. This reagent is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,6-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S/c23-15-7-10-17(11-8-15)31(29,30)27-12-2-3-14-6-9-16(13-20(14)27)26-22(28)21-18(24)4-1-5-19(21)25/h1,4-11,13H,2-3,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZFZUZUHQAGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, including nucleophilic aromatic substitution and sulfonation reactions. The starting materials often include 2,6-difluorobenzoic acid and 4-fluorobenzenesulfonyl chloride. The reaction conditions usually require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from the 1,2,4-Triazole Series

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br; [7–9] in ) share the sulfonylphenyl and difluorophenyl motifs with the target compound. Key differences include:

  • Core Structure: The triazole ring in [7–9] replaces the tetrahydroquinoline scaffold, altering conformational flexibility and electronic properties.
  • Spectral Data :
Feature Target Compound Triazole Derivatives [7–9]
IR ν(C=O) ~1660–1680 cm$ ^{-1} $ Absent (C=O converted to triazole)
IR ν(C=S) Absent 1247–1255 cm$ ^{-1} $
NH Stretching Observed (amide NH) 3278–3414 cm$ ^{-1} $ (thione NH)

These differences suggest distinct reactivity profiles, with the target compound favoring amide-mediated interactions over thione-based tautomerism .

Agrochemical Benzamide Analogues

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide; ) is a herbicide with structural parallels:

  • Shared Features : Difluorophenyl group, benzamide linkage.
  • Divergences: Diflufenican incorporates a pyridinecarboxamide and trifluoromethylphenoxy group, enhancing lipophilicity and herbicidal activity.
  • Activity: Diflufenican targets carotenoid biosynthesis, while the sulfonyl-tetrahydroquinoline in the target compound may exhibit divergent biological targets (e.g., enzyme inhibition) due to its sulfonyl group .

Pharmacological Tetrahydroquinoline Derivatives

Patent-derived compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid () highlight the versatility of tetrahydroquinoline scaffolds. Comparisons include:

  • Substituents: The target compound’s fluorobenzenesulfonyl group contrasts with benzothiazole-amino and thiazole-carboxylic acid moieties in the patent example.

Key Research Findings

  • Synthetic Flexibility : The sulfonyl and benzamide groups in the target compound allow modular derivatization, akin to triazole derivatives .
  • Fluorine Impact : Fluorination in both the target compound and diflufenican enhances stability, though the latter’s trifluoromethyl group broadens agrochemical utility .
  • Pharmacological Potential: Structural parallels to patent compounds suggest unexplored therapeutic applications for the target molecule, warranting further mechanistic studies .

Biological Activity

2,6-Difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity and possible therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H17F3N2O4SC_{21}H_{17}F_{3}N_{2}O_{4}S, and it features a complex structure that includes fluorinated aromatic groups and a sulfonamide moiety. The presence of fluorine atoms is significant as they can influence the compound's pharmacokinetic properties and biological activity.

PropertyValue
Molecular FormulaC21H17F3N2O4S
Molar Mass447.43 g/mol
CAS Number1487433-57-7
AppearanceWhite to light beige solid
pKa9.99 ± 0.20 (Predicted)

Anticancer Activity

Recent studies have investigated the cytotoxic effects of various fluorinated compounds, including derivatives similar to 2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. In vitro assays have shown that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as HeLa and A549.

  • Cytotoxicity Results :
    • Compounds related to the target structure demonstrated varying degrees of cytotoxicity with CC50 values (the concentration required to inhibit cell growth by 50%) often below 20 µM in sensitive cell lines.
    • For instance, a study reported that certain fluorinated lepidilines exhibited CC50 values significantly lower than 1 µM against HeLa cells, indicating potent anticancer activity .

The mechanism by which these compounds exert their biological effects is still under investigation. However, the incorporation of fluorine atoms is believed to enhance interactions with biological targets such as enzymes or receptors involved in cancer cell proliferation and survival.

Study on Fluorinated Analogues

A comparative study involving various fluorinated analogues revealed that specific modifications in the molecular structure significantly impacted cytotoxicity profiles. For example:

  • Compound 10a showed the highest cytotoxicity with a CC50 value less than 20 µM against LLC-MK2 and HeLa cell lines.
  • In contrast, other analogues with less optimal substitutions exhibited reduced activity (CC50 > 80 µM) on similar cell lines .

Q & A

Basic: What are the critical steps for synthesizing 2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves:

  • Sulfonylation of tetrahydroquinoline : Reacting 1,2,3,4-tetrahydroquinoline with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
  • Benzamide coupling : Using coupling agents like HATU or EDCI with 2,6-difluorobenzoic acid and the sulfonylated tetrahydroquinoline intermediate. Optimize stoichiometry (1.2–1.5 equivalents of coupling agent) and reaction time (12–24 hrs) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of fluorine substituents in this compound’s bioactivity?

Methodological Answer:

  • Synthetic modifications : Replace fluorine atoms at the 2,6-positions of the benzamide or the 4-fluorobenzenesulfonyl group with other halogens (Cl, Br) or hydrogen to assess electronic effects .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50 values to determine substituent effects on potency .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to analyze fluorine’s role in hydrogen bonding or hydrophobic interactions with active sites .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 19^{19}F NMR confirm substituent positions and sulfonamide formation (e.g., sulfonyl protons at δ 3.2–3.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detects impurities (<0.5%) and verifies molecular weight (e.g., m/z 440.5 for [M+H]+^+) .
  • Elemental analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. HeLa) to isolate confounding factors .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude batch-specific impurities .

Advanced: What methodologies are recommended for studying this compound’s environmental fate and biodegradation?

Methodological Answer:

  • Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25°C and 37°C, monitoring degradation via LC-MS/MS over 30 days .
  • Soil/water partitioning : Use OECD Guideline 121 to determine log KocK_{oc} (organic carbon-water partition coefficient) .
  • Biodegradation assays : Employ OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown .

Basic: What experimental design principles should guide in vitro enzymatic inhibition studies?

Methodological Answer:

  • Dose-response curves : Use 8–12 concentrations (0.1 nM–100 µM) in triplicate to calculate IC50 values .
  • Negative controls : Include vehicle (DMSO ≤0.1%) and enzyme-only controls to exclude solvent effects .
  • Positive controls : Compare to known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Basic: How can solubility limitations of this compound in aqueous buffers be addressed for biological assays?

Methodological Answer:

  • Co-solvents : Use 5–10% DMSO or PEG-400 to enhance solubility while maintaining cell viability (tested via MTT assay) .
  • Salt formation : Prepare hydrochloride or sodium salts by reacting the free base with HCl or NaOH .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) at 1:10 drug-to-lipid ratio .

Advanced: How can theoretical frameworks guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolic soft-spot prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., sulfonamide cleavage) and introduce steric hindrance (methyl groups) .
  • CYP450 inhibition screening : Test derivatives against CYP3A4 and CYP2D6 using fluorogenic substrates to prioritize compounds with low inhibition .
  • Pro-drug strategies : Mask polar groups (e.g., esterify benzamide) to enhance permeability and hydrolyze in vivo .

Advanced: What approaches are effective for identifying off-target effects in phenotypic screening?

Methodological Answer:

  • Chemoproteomics : Use immobilized compound pulldowns with MS/MS to identify binding proteins in cell lysates .
  • Phosphoproteomics : Perform SILAC-based profiling to map kinase signaling perturbations .
  • CRISPR-Cas9 screens : Knock out putative targets and assess rescue of phenotypic effects .

Basic: What stability-indicating methods are suitable for long-term storage studies?

Methodological Answer:

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring degradation products via HPLC .
  • Lyophilization : Prepare stable amorphous solids (trehalose matrix) and store at -20°C under argon .
  • Dissolution testing : Use USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2) to assess shelf-life .

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